molecular formula C7H3Cl4F B062908 4-Chloro-2-fluorobenzotrichloride CAS No. 179111-13-8

4-Chloro-2-fluorobenzotrichloride

Cat. No.: B062908
CAS No.: 179111-13-8
M. Wt: 247.9 g/mol
InChI Key: ACYJYVSUQNUQDV-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-1-(trichloromethyl)benzene is an organic compound with the molecular formula C7H3Cl4F. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .

Preparation Methods

The synthesis of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene typically involves the reaction of 2-chloro-4-fluorotoluene with trichloromethylating agents. One common method is the reaction of 2-chloro-4-fluorotoluene with carbon tetrachloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture at elevated temperatures to achieve the desired product .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality .

Chemical Reactions Analysis

4-Chloro-2-fluoro-1-(trichloromethyl)benzene undergoes various chemical reactions, including:

Major products formed from these reactions include substituted benzenes, reduced derivatives, and oxidized compounds, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene is primarily related to its reactivity and ability to undergo various chemical transformations. The electron-withdrawing nature of the chloro and fluoro substituents, along with the trichloromethyl group, influences its reactivity towards nucleophiles and electrophiles. These substituents can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .

Properties

IUPAC Name

4-chloro-2-fluoro-1-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4F/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYJYVSUQNUQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596602
Record name 4-Chloro-2-fluoro-1-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179111-13-8
Record name 4-Chloro-2-fluoro-1-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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